Fmoc-Lys(Dabcyl)-OH

Vue d'ensemble

Description

“Fmoc-Lys(Dabcyl)-OH” is a modified lysine derivative used for the preparation of chromogenically-labeled peptides by Fmoc SPPS . The Dabcyl group quenches the fluorescence of EDANS, Mca, TET, JOE, FAM fluorophores, making it an extremely useful tool for the synthesis of fluorescence-quenched peptide substrates .

Synthesis Analysis

The synthesis of Fmoc-Lys(Dabcyl)-OH involves two distinct synthetic routes. The first involves copper complexation of Lys while the second utilizes Fmoc-Lys with microwave irradiation . Both approaches allow convenient production of a very pure final product at a reasonable cost . Fmoc-Lys(Dabcyl)-OH and Fmoc-Lys(Dabcyl) were incorporated into the sequence of a THP substrate utilizing automated solid-phase peptide synthesis protocols .

Molecular Structure Analysis

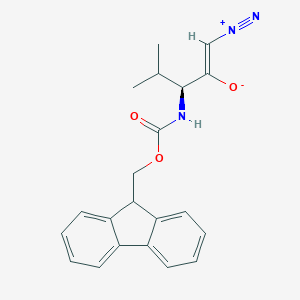

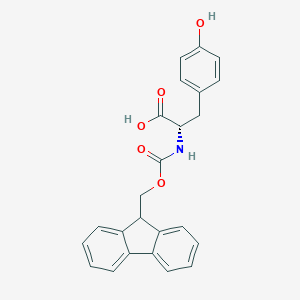

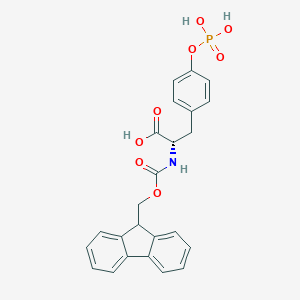

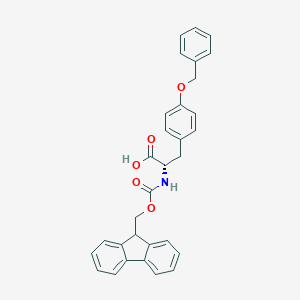

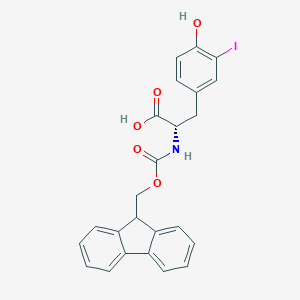

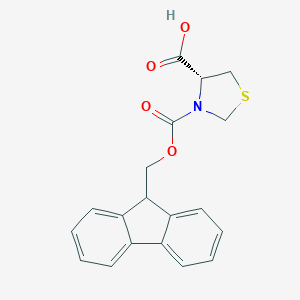

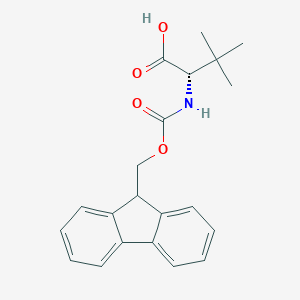

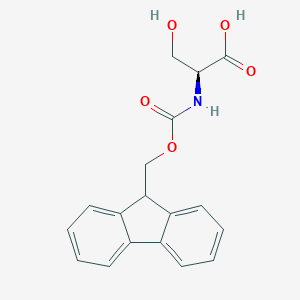

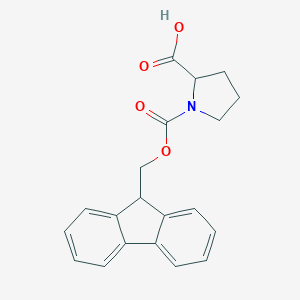

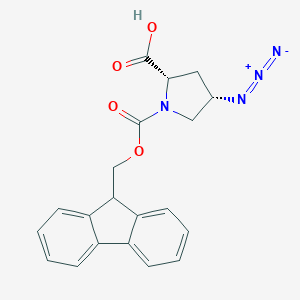

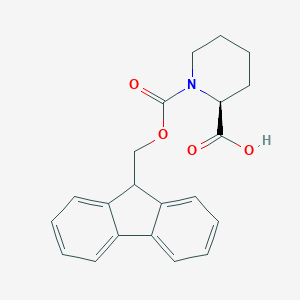

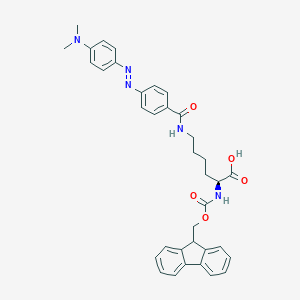

The molecular formula of “Fmoc-Lys(Dabcyl)-OH” is C36H37N5O5 . Its molecular weight is 619.7 g/mol .

Chemical Reactions Analysis

“Fmoc-Lys(Dabcyl)-OH” is a building block for in-sequence Lys labeling by DABCYL . It is one of the most common acceptor dyes for preparing FRET peptides .

Physical And Chemical Properties Analysis

“Fmoc-Lys(Dabcyl)-OH” has a molecular weight of 619.7 g/mol and a molecular formula of C36H37N5O5 .

Applications De Recherche Scientifique

1. Biomedical Applications: Self-Supporting Hydrogels

- Application Summary: Fmoc-Lys(Dabcyl)-OH is used in the creation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

- Methods of Application: The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .

- Results/Outcomes: Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

2. Protease Activity Assays: FRET Peptide Substrates

- Application Summary: Fmoc-Lys(Dabcyl)-OH is used in the preparation of Fluorescence Resonance Energy Transfer (FRET) peptide substrates, which are often utilized for protease activity assays .

- Methods of Application: The N α - (9-fluorenylmethoxycarbonyl)-N ε - (5-carboxyfluorescein)-L-lysine [Fmoc-Lys (5-Fam)] building block was synthesized utilizing two distinct synthetic routes . Fmoc-Lys (5-Fam) and Fmoc-Lys (Dabcyl) were incorporated into the sequence of a THP substrate utilizing automated solid-phase peptide synthesis protocols .

- Results/Outcomes: The combination of 5-Fam as fluorophore and Dabcyl as quencher resulted in a triple-helical substrate that, compared with the fluorophore/quencher pair of Mca/Dnp, had a slightly destabilized triple-helix but was hydrolyzed more rapidly by MMP-1 and MMP-13 and had greater sensitivity .

3. Peptide Self-Assembly: Hydrogel Formation

- Application Summary: Fmoc-Lys(Dabcyl)-OH is used in the study of peptide self-assembly, particularly in the formation of hydrogels . These hydrogels have potential applications in various fields, including drug delivery, tissue engineering, and biotechnology .

- Methods of Application: The study involves understanding the role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation .

- Results/Outcomes: The study found that the collective action of different non-covalent interactions play a role in making FmocF hydrogel .

4. Fluorescent Labeling of Peptides

- Application Summary: Fmoc-Lys(Dabcyl)-OH is used in the fluorescent labeling of peptides . This is particularly useful in studying protein-protein interactions, protein conformational changes, and other biochemical processes .

- Methods of Application: The Fmoc-Lys(Dabcyl)-OH is incorporated into the peptide sequence during solid-phase peptide synthesis .

- Results/Outcomes: The incorporation of Fmoc-Lys(Dabcyl)-OH allows for the detection and quantification of peptide interactions and conformational changes through fluorescence measurements .

5. Drug Delivery: Peptide-Based Nanocarriers

- Application Summary: Fmoc-Lys(Dabcyl)-OH is used in the design of peptide-based nanocarriers for drug delivery . These nanocarriers can encapsulate therapeutic agents and deliver them to specific sites in the body, improving the efficacy and reducing the side effects of the drugs .

- Methods of Application: The study involves the synthesis of peptide-based nanocarriers using Fmoc-Lys(Dabcyl)-OH and other amino acids . The nanocarriers are then loaded with therapeutic agents and their drug delivery efficiency is evaluated in vitro and in vivo .

- Results/Outcomes: The study found that the peptide-based nanocarriers effectively delivered the therapeutic agents to the target sites, resulting in improved therapeutic outcomes .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H37N5O5/c1-41(2)27-20-18-26(19-21-27)40-39-25-16-14-24(15-17-25)34(42)37-22-8-7-13-33(35(43)44)38-36(45)46-23-32-30-11-5-3-9-28(30)29-10-4-6-12-31(29)32/h3-6,9-12,14-21,32-33H,7-8,13,22-23H2,1-2H3,(H,37,42)(H,38,45)(H,43,44)/t33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOPWTDBGMLRNG-XIFFEERXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H37N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373222 | |

| Record name | Fmoc-Lys(Dabcyl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Lys(Dabcyl)-OH | |

CAS RN |

146998-27-8 | |

| Record name | Fmoc-Lys(Dabcyl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.